molecular formula C11H18N2O2S B2594732 3-Amino-N-butyl-N-methylbenzene-1-sulfonamide CAS No. 1016528-39-4

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide

Cat. No. B2594732
CAS RN: 1016528-39-4
M. Wt: 242.34
InChI Key: VTGVFUXEOWKYOB-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide, also known as N-butyl-N-methylbenzene-1-sulfonamide-3-amine (NBMBSA), is an amine-based compound with a wide range of applications in the fields of science and technology. In particular, it has been used as a starting material for the synthesis of a variety of organic compounds, as well as for its potential biological activities. NBMBSA has also been studied in the fields of biochemistry and physiology, and its biochemical and physiological effects have been explored.

Scientific Research Applications

Synthesis and Structural Analysis

Sulfonamide derivatives are synthesized and structurally analyzed for their potential in various applications. For example, the synthesis of chiral amino sulfinamides demonstrates their use in catalyzing asymmetric reductions, suggesting applications in producing enantiomerically pure compounds (Sun Jian, 2011). Similarly, the study of molecular structures and conformations of sulfonamide compounds through gas electron diffraction and quantum chemical calculations provides insights into their physical and chemical properties, laying the groundwork for further application in medicinal chemistry and material science (V. Petrov et al., 2008).

Medicinal Chemistry and Drug Design

Sulfonamides play a crucial role in drug design due to their presence in many marketed drugs. They are used as inhibitors of enzymes like carbonic anhydrases, which are relevant in treating conditions such as glaucoma. Research into halogenated sulfonamides has shown them to be potent inhibitors of tumor-associated carbonic anhydrase IX, highlighting their potential as antitumor agents (M. Ilies et al., 2003). Additionally, the exploration of sulfonamides incorporating fluorine and 1,3,5-triazine moieties inhibiting Mycobacterium tuberculosis enzymes suggests a new avenue for antimycobacterial agents (M. Ceruso et al., 2014).

Environmental Science and Degradation Studies

The degradation of sulfonamide antibiotics in the environment has been a subject of concern due to their persistence and the potential for promoting antibiotic resistance. Studies have identified novel microbial strategies for eliminating sulfonamide antibiotics, such as ipso-hydroxylation followed by fragmentation, which could inform wastewater treatment processes and environmental remediation efforts (B. Ricken et al., 2013).

Computational and Theoretical Studies

Computational approaches have been applied to understand the electronic properties and biological activities of sulfonamide derivatives. Molecular docking investigations provide insights into how these compounds interact with biological targets, which is crucial for drug development and understanding their mechanism of action (V. Vetrivelan, 2018).

properties

IUPAC Name

3-amino-N-butyl-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-3-4-8-13(2)16(14,15)11-7-5-6-10(12)9-11/h5-7,9H,3-4,8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGVFUXEOWKYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-butyl-N-methylbenzene-1-sulfonamide

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